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Spiro[3.5]nonan-6-one

Cat. No.: B2405337
CAS No.: 74064-35-0
M. Wt: 138.21
InChI Key: ZTVZTVWZCXFZSJ-UHFFFAOYSA-N
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Description

Overview of Spirocyclic Systems in Contemporary Chemical Research

Spirocyclic systems, characterized by two rings connected through a single common atom known as the spiro atom, are a fascinating class of molecules that have garnered significant attention in modern chemical research. This unique structural motif imparts a rigid, three-dimensional geometry, which is a departure from the often planar structures of many aromatic and heterocyclic systems. This inherent three-dimensionality allows for the precise spatial projection of functional groups, a feature that is highly valuable in molecular design, particularly in the field of medicinal chemistry. Spirocyclic scaffolds are found in numerous natural products and have been integrated into a variety of approved drugs and drug candidates, where they can influence a molecule's conformational properties, potency, and selectivity.

Significance of Spiro[3.5]nonane Frameworks in Organic Synthesis and Molecular Design

The spiro[3.5]nonane framework, which consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring via a spiro-center, is a noteworthy scaffold in organic chemistry. This particular arrangement combines the conformational flexibility of a cyclohexane ring with the inherent strain of a cyclobutane ring, leading to unique stereoelectronic properties and reactivity. The rigid structure of the spiro[3.5]nonane core makes it an attractive template for creating conformationally restricted analogues of existing drugs or for developing new molecular entities. cymitquimica.com In drug discovery, these frameworks are explored for their ability to serve as rigid scaffolds for various therapeutic targets, including kinase inhibitors and antimicrobial agents. Furthermore, their unique architecture is utilized in the total synthesis of complex natural products, such as the meroterpenoids cryptolaevilactones, which feature a spiro[3.5]nonane skeleton.

Historical Context and Current Research Landscape of Spiro[3.5]nonan-6-one

The exploration of spiro[3.5]nonane derivatives dates back to the mid-20th century. Early synthetic work laid the foundation for accessing these structures, with notable advancements including the Hunsdiecker degradation of spiro[3.5]nonane-2-carboxylic acid to produce this compound. Another key method established was the catalytic hydrogenation of the unsaturated precursor, spiro[3.5]non-7-en-6-one, which yields this compound in high purity. In the current research landscape, this compound is primarily valued as a versatile building block. It serves as a key intermediate in the synthesis of agrochemicals, such as selective herbicides and antifungal agents that target plant pathogens. chemshuttle.com It is also employed in medicinal chemistry as a precursor for more complex molecules, including inhibitors of the Bcl-2 protein, which have potential applications in treating cancers and certain viral infections. epo.orggoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O B2405337 Spiro[3.5]nonan-6-one CAS No. 74064-35-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[3.5]nonan-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-8-3-1-4-9(7-8)5-2-6-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTVZTVWZCXFZSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CC2(C1)CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74064-35-0
Record name spiro[3.5]nonan-6-one
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Synthetic Methodologies for Spiro 3.5 Nonan 6 One and Its Core Derivatives

Direct Synthetic Approaches to Spiro[3.5]nonan-6-one

Direct synthesis methods are focused on the efficient creation of the this compound molecule itself. These routes often involve the saturation of a pre-existing unsaturated spirocyclic ketone or the degradation of a functionalized spiro[3.5]nonane precursor.

Catalytic Hydrogenation Routes for this compound Synthesis

Catalytic hydrogenation is a highly effective method for the synthesis of this compound from its unsaturated precursors. This approach offers high yields and selectivity under controlled reaction conditions. A prominent example is the hydrogenation of spiro[3.5]non-7-en-6-one. When this unsaturated ketone is treated with hydrogen gas over a palladium on carbon (Pd/C) catalyst, the carbon-carbon double bond is selectively reduced, yielding this compound in excellent yield.

This method is part of a broader application of catalytic hydrogenation in spirocycle chemistry, where catalysts like palladium are commonly used to remove protecting groups or saturate rings. google.comcaltech.edu The choice of catalyst, solvent, and reaction conditions such as temperature and pressure are critical for achieving high conversion and avoiding side reactions. google.com

PrecursorCatalystYieldProduct
Spiro[3.5]non-7-en-6-onePalladium/Carbon (Pd/C)96%This compound

Classical and Early Preparations of the Spiro[3.5]nonanone System

The foundational work on the spiro[3.5]nonane system dates back to the mid-20th century. Early synthetic explorations by researchers like Deutsch in 1951, which focused on cyclization reactions to form the basic spiro[3.5]nonane hydrocarbon, paved the way for the synthesis of its functionalized derivatives.

One of the pivotal early syntheses of this compound involved the Hunsdiecker degradation. This reaction utilized spiro[3.5]nonane-2-carboxylic acid as the starting material. The Hunsdiecker reaction, which converts a carboxylic acid to a bromo derivative with the loss of one carbon atom, followed by subsequent steps, successfully introduced the ketone functionality into the spiro framework. Another early, though less efficient, preparation was reported by Kon, who synthesized spiro[3.5]nonan-1-one in very low yields. caltech.edu These classical methods were crucial in establishing the feasibility of accessing ketone-functionalized spiro[3.5]nonane systems for further study.

Strategies for the Construction of Spiro[3.5]nonane-Based Scaffolds

Beyond the direct synthesis of this compound, a variety of methods have been developed to construct the core spiro[3.5]nonane skeleton, which can then be further functionalized. These strategies are essential for creating a diverse range of derivatives for applications in medicinal chemistry and materials science. chemshuttle.com

Cyclocondensation Reactions in Spiro[3.5]nonane Derivative Synthesis

Cyclocondensation reactions, particularly multicomponent reactions, provide an efficient pathway to complex spiro[3.5]nonane derivatives. These methods often involve the simultaneous formation of multiple bonds in a single operation. For example, a general synthetic route to spiro[3.5]nonane-6,8-dione has been developed that involves the cyclization of related acrylates with diethyl acetonedicarboxylate, followed by decarboxylation. researchgate.netwipo.int

Microwave-assisted synthesis has also proven effective. One-pot, three-component cyclocondensation reactions have been used to create benzothiazole-fused spiro heterocyclic derivatives. smolecule.com Similarly, the reaction of dibromo-isoquinoline-diones with binucleophiles like o-phenylenediamine (B120857) under thermal conditions leads to the formation of spiro[benzo[d]imidazole-2,4'-isoquinoline]-diones. mdpi.com While not producing this compound directly, these cyclocondensation strategies are powerful tools for building the core spiro[3.5]nonane ring system found in a variety of complex molecules. acs.org

ReactantsConditionsProduct Type
Acrylates, Diethyl acetonedicarboxylateBase-catalyzed cyclization, then decarboxylationSpiro[3.5]nonane-6,8-dione researchgate.net
Dibromoisoquinoline-diones, o-PhenylenediamineHeat, Ethanolic piperidineSpiro[benzo[d]imidazole-2,4'-isoquinoline]-dione derivative mdpi.com
Substituted benzothiazoles, Thioglycolic acid, CyclopentanoneMicrowave irradiationBenzothiazole-fused spiro derivative smolecule.com

Intramolecular Cyclization and Ring-Closing Approaches

Intramolecular cyclization is a key strategy for forming the strained four-membered ring of the spiro[3.5]nonane system. These reactions involve a precursor molecule that contains all the necessary atoms, which then folds and reacts with itself to form the cyclic structure.

One notable example involves an intramolecular photochemical [2+2] cycloaddition. nih.gov The photolysis of certain dioxenone-alkene substrates can lead, after a subsequent retro-aldol reaction (a de Mayo process), to the formation of a spiro[3.5]nonane derivative. nih.gov Another approach uses the addition of ABB-Li (azabicyclo[1.1.0]butyl lithium) to silyl-protected alcohol-containing esters, which, upon electrophilic activation, triggers an intramolecular spirocyclization to yield spiro-azetidine products. bris.ac.uk Furthermore, a two-step cyclization method has been patented for synthesizing 7-oxo-2-azaspiro[3.5]nonane, a related heterocyclic scaffold. google.com This process involves a first cyclization to create an intermediate, followed by a second ring-closing reaction using a reducing agent like lithium aluminum hydride. google.com

Ring Expansion and Rearrangement Strategies for Spiro[3.5]nonanone Systems

Ring expansion reactions offer an alternative and powerful method for constructing spirocyclic ketones. These strategies typically start with a smaller, more accessible ring system that is then expanded to the desired size. Lewis acid-mediated ring expansion of 1-oxaspiro[2.3]hexanes, for instance, can lead to the formation of cyclopentanones. nih.gov This principle is driven by the release of ring strain and can be applied to create larger rings as well. nih.gov

These strategies are particularly useful for creating complex, natural product-like molecules. mdpi.com Methodologies such as a sequence of acylation, deprotection, and ring expansion can generate a variety of medium-sized lactams and lactones from smaller cyclic precursors. mdpi.com While not always directly targeting this compound, these rearrangement and expansion techniques represent a versatile approach for accessing the core spiro[3.5]nonanone framework from different starting points, significantly broadening the scope of accessible derivatives. nih.govmdpi.com

Asymmetric Synthesis of Chiral Spiro[3.5]nonanone Derivatives

The enantioselective synthesis of chiral spiro[3.5]nonanone derivatives is a significant area of research, driven by the prevalence of such scaffolds in biologically active molecules and natural products. rsc.org Organocatalysis has emerged as a powerful tool for these transformations, offering an alternative to metal-catalyzed processes. rsc.orgbenthamscience.com

One notable approach involves the use of chiral phosphoric acids (CPA) as catalysts in asymmetric intramolecular aza-Michael cyclizations to produce substituted piperidines, which can be precursors to spiro systems. whiterose.ac.uk This methodology has been successfully applied to the synthesis of a range of 3-spiropiperidines with good yields and high enantioselectivity (up to 97:3 e.r.). whiterose.ac.uk The optimization of reaction conditions, including the choice of thioester functionality, ring substitution, catalyst, temperature, and solvent, is crucial for achieving high yields and enantioselectivities. whiterose.ac.uk

N-Heterocyclic carbenes (NHCs) have also been utilized as organocatalysts. For instance, NHC-catalyzed [3+2] annulations facilitate the construction of spirocyclic ketones bearing stereogenic centers, including derivatives of this compound. Furthermore, quinidine-derived squaramide has been employed in an organocatalytic cascade Knoevenagel/Michael/cyclization reaction of isatins, malononitrile, and sesamol (B190485) to afford spiro[4H-chromene-3,3'-oxindoles] in good yields (75-87%) and with up to 90% ee. nih.gov

In addition to organocatalysis, chemoenzymatic methods have proven effective. For example, the asymmetric synthesis of enantiopure spiro[4.4]nonane-1,6-dione, a valuable precursor for chiral ligands, has been achieved through a kinetic resolution of a ketone precursor using baker's yeast. researchgate.net This key step, followed by a sequence of hydroformylation, oxidation, esterification, and Dieckmann cyclization, allows for the gram-scale preparation of both enantiomers with excellent enantiopurities (>99% ee). researchgate.net

The synthesis of chiral spiro β-lactams, such as substituted 2-azaspiro[3.5]nonan-1-ones, represents another important application of asymmetric synthesis. acs.org These compounds can be accessed through various strategies, including those leveraging N-tert-butanesulfinyl imines. beilstein-journals.org

Table 1: Examples of Asymmetric Synthesis of Chiro[3.5]nonanone Derivatives

Catalyst/MethodReactantsProductYieldEnantiomeric Excess (ee) / Enantiomeric Ratio (e.r.)
Chiral Phosphoric Acid (CPA)Substituted Thioesters and Amines3-Spiropiperidines14-87%Up to 97:3 e.r. whiterose.ac.uk
Quinidine-derived SquaramideIsatins, Malononitrile, SesamolSpiro[4H-chromene-3,3'-oxindoles]75-87%Up to 90% ee nih.gov
Baker's Yeast (Kinetic Resolution)Racemic Ketone Precursor(R)- and (S)-Spiro[4.4]nonane-1,6-dione42-54%>99% ee researchgate.net
N-Heterocyclic Carbene (NHC)Appropriate PrecursorsSpirocyclic Ketones--

Metal-Catalyzed Transformations in Spiro[3.5]nonane Synthesis

Metal-catalyzed reactions have become indispensable in the synthesis of spiro[3.5]nonane frameworks, offering high efficiency and selectivity. Palladium, rhodium, and copper catalysts are frequently employed in these transformations.

Palladium-Catalyzed Reactions:

Palladium catalysis is versatile in constructing spiro[3.5]nonane systems. For instance, palladium-catalyzed rearrangements of epoxides have been utilized in the synthesis of spiro[3.5]nonane-6,8-dione. vulcanchem.comacs.org Additionally, palladium-on-carbon (Pd/C) is an effective catalyst for the hydrogenation of unsaturated precursors, such as the conversion of spiro[3.5]non-7-en-6-one to this compound with a high yield of 96%.

Rhodium-Catalyzed Reactions:

Rhodium catalysts have been instrumental in various cyclization and annulation reactions to form spirocycles. Rhodium(II)-catalyzed reactions of cyclic diazo compounds derived from barbituric and thiobarbituric acids with styrenes provide a direct route to spirobarbiturates and spirothiobarbiturates containing cyclopropane (B1198618) rings. researchgate.net Furthermore, rhodium(III)-catalyzed intramolecular ArC-H activation offers a novel pathway to highly substituted tricyclic spiropiperidines. researchgate.net A mild, oxidative [4+1] spiroannulation has also been achieved using rhodium(III) catalysis via C-H activation of oximes and benzoic acids with 1-diazonaphthelen-2(1H)-ones. rsc.org

Copper-Catalyzed Reactions:

Copper catalysts play a crucial role, particularly in the synthesis of heteroatom-containing spirocycles. A copper/Xantphos-catalyzed borylative ring-closing coupling is a key step in constructing the oxaspiro[3.5]nonane framework from an alkenyl halide intermediate and bis(pinacolato)diboron (B136004). smolecule.com Copper(I)-catalyzed intramolecular alkylboration of terminal allenes has also been shown to produce heteroatom-containing spirocycles with good regioselectivity. bohrium.com

Table 2: Overview of Metal-Catalyzed Reactions in Spiro[3.5]nonane Synthesis

Metal CatalystReaction TypeSubstratesProduct
Palladium(0)Rearrangementα,β-Epoxy ketonesβ-Diketones (e.g., Spiro[3.5]nonane-6,8-dione) vulcanchem.comacs.org
Palladium/CarbonHydrogenationSpiro[3.5]non-7-en-6-oneThis compound
Rhodium(II)CyclopropanationCyclic diazo compounds, StyrenesSpirobarbiturates with cyclopropane rings researchgate.net
Rhodium(III)C-H Activation/SpiroannulationOximes, Benzoic acids, 1-Diazonaphthelen-2(1H)-onesSpirocyclic isoindole N-oxides, Isobenzofuranones rsc.org
Copper(I)/Xantphos (B1684198)Borylative Ring-ClosingAlkenyl halide, Bis(pinacolato)diboronOxaspiro[3.5]nonane framework smolecule.com
Copper(I)Intramolecular AlkylborationTerminal allenesHeteroatom-containing spirocycles bohrium.com

Synthesis of Heteroatom-Containing Spiro[3.5]nonane Cores (e.g., azaspiro, oxaspiro)

The incorporation of heteroatoms such as nitrogen (azaspiro) and oxygen (oxaspiro) into the spiro[3.5]nonane framework is of significant interest in medicinal chemistry, as these scaffolds often exhibit valuable biological activities. nih.govconsensus.app

Synthesis of Azaspiro[3.5]nonanes:

Various synthetic routes to azaspiro[3.5]nonanes have been developed. A common method for preparing 2-azaspiro[3.5]nonane involves the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide, followed by an oxidative cyclization. Another approach is the diastereoselective addition of ethyl cyclobutanecarboxylate (B8599542) anions to imines, which can yield enantiomerically pure 1-substituted 2-azaspiro[3.5]nonanes. The synthesis of 7-oxo-2-azaspiro[3.5]nonane, an important drug intermediate, has been achieved in high yields (over 82%) via a two-step cyclization process under mild conditions. google.com The synthesis of 2,6-diazaspiro[3.5]nonane has also been reported, providing versatile building blocks for drug discovery. researchgate.net

Synthesis of Oxaspiro[3.5]nonanes:

The synthesis of oxaspiro[3.5]nonanes has been explored for applications such as models for natural products. For example, 2-oxaspiro[3.5]nonane and its derivatives have been synthesized from methyl cyclohexanecarboxylate (B1212342) as part of a model study for the synthesis of anisatin. consensus.appoup.com Ruthenium tetroxide oxidation can then be used to form the corresponding β-lactones. oup.com A simple two-step sequence involving the conjugate addition of chiral α-amino esters to nitroalkenes generated from oxetan-3-one, followed by nitro group reduction and spontaneous cyclization, can produce spirocycles like 2-oxa-7-azaspiro[3.5]nonane. researchgate.net Industrial synthesis of derivatives like 7-tert-butyl-1-oxaspiro[3.5]nonane often utilizes methods such as the Williamson ether synthesis or ring-closing metathesis (RCM) with Grubbs catalysts. smolecule.com

Table 3: Synthetic Approaches to Heteroatom-Containing Spiro[3.5]nonanes

Heteroatom CoreSynthetic MethodKey Reagents/StepsProduct Example
AzaspiroCondensation & Oxidative Cyclization3-bromo-2,2-bis(bromomethyl)propan-1-ol, p-tosylamide, Oxone®2-Azaspiro[3.5]nonane
AzaspiroTwo-step CyclizationCompound 1 and Compound 2, Lithium aluminum hydride7-Oxo-2-azaspiro[3.5]nonane google.com
OxaspiroOxidationMethyl cyclohexanecarboxylate, Ruthenium tetroxide2-Oxaspiro[3.5]nona-1-one oup.com
OxaspiroConjugate Addition & CyclizationChiral α-amino esters, Oxetan-3-one derived nitroalkenes2-Oxa-7-azaspiro[3.5]nonane researchgate.net
OxaspiroRing-Closing Metathesis (RCM)Dialkylated dienes, Grubbs catalysts7-tert-Butyl-1-oxaspiro[3.5]nonane smolecule.com

Chemical Reactivity and Transformation of Spiro 3.5 Nonan 6 One Derivatives

Reactions Involving the Ketone Functionality within the Spiro[3.5]nonan-6-one Core

The ketone group at the C-6 position of the spiro[3.5]nonane skeleton is a versatile functional handle for a variety of chemical transformations. These reactions are fundamental to the elaboration of the spirocyclic core into more complex molecular architectures. Common reactions include reduction, oxidation, and conversion to the corresponding alkane.

Reduction Reactions: The ketone can be readily reduced to the corresponding alcohol, spiro[3.5]nonan-6-ol, using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. Furthermore, complete removal of the carbonyl oxygen to yield the parent hydrocarbon, spiro[3.5]nonane, can be achieved through methods such as the Wolff-Kishner reduction of the corresponding semicarbazone. lookchem.com

Oxidation Reactions: While less common for simple cyclic ketones, oxidation can lead to ring-opening and the formation of dicarboxylic acids under harsh conditions.

Formation from Enones: A key synthetic route to this compound involves the catalytic hydrogenation of its unsaturated precursor, spiro[3.5]non-7-en-6-one. This reaction, typically carried out over a palladium on carbon (Pd/C) catalyst, proceeds in high yield (96%) and demonstrates the creation of the saturated ketone from an α,β-unsaturated system.

Table 1: Summary of Key Reactions at the Ketone Functionality

Reaction Type Reagents Product Reference
Reduction to Alcohol Sodium Borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄) Spiro[3.5]nonan-6-ol
Reduction to Alkane Wolff-Kishner (H₂NNH₂, KOH) Spiro[3.5]nonane lookchem.com
Catalytic Hydrogenation H₂, Palladium on Carbon (Pd/C) This compound

Stereochemical Aspects of Spiro[3.5]nonane Reactivity

The stereochemistry of spiro[3.5]nonane derivatives is a critical aspect of their chemistry, with the spiro center often inducing significant stereocontrol in reactions. The rigid, non-planar structure means that the two faces of each ring are often sterically distinct, leading to diastereoselective transformations.

The approach of reagents to the ketone at C-6, for instance, can be influenced by the orientation of the adjacent cyclobutane (B1203170) ring, potentially leading to a preferential formation of one diastereomer of the corresponding alcohol upon reduction. The inherent chirality of substituted spiro[3.5]nonanes makes them valuable targets in asymmetric synthesis. The synthesis of enantiopure spirocyclic ketones, such as spiro researchgate.netresearchgate.netnonane-1,6-dione, has been achieved through methods like kinetic resolution using bioreduction, highlighting a viable strategy for accessing single-enantiomer spiro compounds. researchgate.net In such syntheses, it is sometimes necessary to protect one carbonyl group to prevent racemization under basic conditions required for subsequent reaction steps, such as a Dieckmann condensation. researchgate.net

Furthermore, studies on related spirocyclic systems have shown that conformational flexibility can play a key role in their biological activity. In one case involving epimeric spirocyclic NK-1 antagonists, a conformational switch in one of the rings allowed both isomers to adopt a similar three-dimensional arrangement of key pharmacophoric groups, resulting in comparable binding affinities. researchgate.net This demonstrates that even in rigid systems, subtle conformational changes can have significant stereochemical and functional consequences.

Spirocyclization Effects on Reactivity in Related Spirocyclic Diene Systems

The effect of incorporating a spiro-fused ring on the reactivity of an adjacent unsaturated system is profound, particularly in the context of Diels-Alder reactions. Studies on spirocyclic dienes reveal that spirocyclization can dramatically enhance cycloaddition reactivity. nih.govnih.gov

The Diels-Alder reactivity of 5-membered dienes, such as cyclopentadiene (B3395910), is significantly tunable through spirocyclization at the saturated C5 position. researchgate.netnih.govnih.gov As the size of the fused spiro-ring decreases, the reactivity of the diene increases. nih.govnih.gov For example, spiro[3.4]octa-5,7-diene, which has a cyclobutane ring fused at the C5 position of a cyclopentadiene ring, is exceptionally reactive. researchgate.netnih.govnih.gov This heightened reactivity is attributed to the fact that the smaller spiro-ring distorts the diene, forcing it into a geometry that more closely resembles the envelope-like transition state of the Diels-Alder reaction. nih.gov This pre-distortion lowers the activation energy of the reaction.

Density functional theory (DFT) calculations have quantified this effect, showing that spiro[3.4]octa-5,7-diene is predicted to dimerize 220,000 times faster than its non-spirocyclic counterpart, 5,5-dimethylcyclopentadiene. nih.govnih.gov This demonstrates that spirocyclization is a powerful strategy for creating highly reactive dienes, which are useful in applications like click chemistry. nih.govnih.gov

Table 2: Comparative Diels-Alder Reactivity

Diene Relative Dimerization Rate (vs. 5,5-dimethylcyclopentadiene) Relative Reaction Rate with Ethylene (vs. 5,5-dimethylcyclopentadiene) Reference
5,5-Dimethylcyclopentadiene 1 1 nih.govnih.gov
Spiro[3.4]octa-5,7-diene 220,000 1,200 nih.govnih.gov

Ring-Opening and Ring-Transformation Reactions of Spiro[3.5]nonane Derivatives

The strained cyclobutane ring within the spiro[3.5]nonane framework can be susceptible to ring-opening reactions under certain conditions, providing a pathway to different carbocyclic and heterocyclic systems. While the spiro[3.5]nonane system itself is relatively stable, related transformations in other spirocycles highlight this potential. For instance, acid-catalyzed ring-opening of a spiro-fused cyclopropane (B1198618) has been used as a key step in the synthesis of spiro[4.5]decanone natural products. rsc.org

More directly relevant are ring transformations where the spirocyclic core is used as a scaffold to build new, fused heterocyclic systems. For example, spiro[cycloalkane]pyridazinones, which share a similar structural motif with this compound, have been converted into their corresponding thioxo derivatives. researchgate.netmdpi.com These intermediates can then undergo further reactions; treatment with hydrazine (B178648) followed by diazotization leads to the formation of spiro[cyclohexane-1,8′-tetrazolo[1,5-b]pyridazines], a novel fused ring system. researchgate.netmdpi.com This represents a ring-transformation where the pyridazinone ring of the spiro precursor is converted into a fused tetrazole ring. researchgate.netmdpi.com

Condensation Reactions and Adduct Formation of Spiro[3.5]nonanone Derivatives

Condensation reactions are crucial for both the synthesis of the spiro[3.5]nonane skeleton and its further functionalization. Intramolecular condensation reactions, such as the Dieckmann condensation, are powerful tools for forming one of the rings onto a pre-existing carbocycle, a strategy employed in the synthesis of related spiro-diones like spiro researchgate.netresearchgate.netnonane-1,6-dione. researchgate.net

Intermolecular condensation and adduct formation are also common. The formation of spiro barbiturates has been achieved through a Michael addition of barbituric acid to α,β-unsaturated ketones, followed by an intramolecular cyclization. researchgate.net This demonstrates how the reactivity of a ketone or its precursor can be harnessed to build complex, polycyclic spiro structures.

Diels-Alder reactions not only illustrate the reactivity effects discussed in section 3.3 but are also a direct method for forming spirocyclic adducts. The reaction of specific (α-4-trimethylstannyl-1,3-butadienes, which contain an alkylidenecyclobutane moiety, with dienophiles like tetracyanoethylene (B109619) and dimethyl acetylenedicarboxylate (B1228247) directly yields functionalized spiro[3.5]nonane derivatives. cdnsciencepub.com This cycloaddition serves as a powerful method for constructing the spiro[3.5]nonane core with defined stereochemistry and functionality. cdnsciencepub.com

Functionalization and Derivatization Strategies for Spiro 3.5 Nonan 6 One Scaffolds

Regioselective Introduction of Functional Groups on the Spiro[3.5]nonane Core

The ability to selectively introduce functional groups at specific positions on the spiro[3.5]nonane core is critical for synthesizing targeted derivatives. Research has focused on methods that can control the position of new substituents on either the cyclobutane (B1203170) or cyclohexane (B81311) ring.

One significant strategy involves the copper-catalyzed monoborylation of related spirocyclobutenes, which serves as a precursor system for accessing functionalized spiro[3.5]nonanes. nih.gov This method allows for the regioselective introduction of a boryl group, a versatile functional handle that can be further transformed into a variety of other substituents. The reaction of spirocyclobutene with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a copper catalyst and a specific phosphine (B1218219) ligand, xantphos (B1684198) (L₃), affords the desired borylated spirocycle in high yield and as a single regioisomer. nih.gov

Table 1: Effect of Ligand on Copper-Catalyzed Borylation of a Spirocyclobutene

Entry Ligand (L) Regioselectivity Yield (%)
1 dppe (L₁) 60:40 75
2 dppb (L₂) 75:25 80
3 xantphos (L₃) >98:2 86
4 dppp (L₄) 70:30 65
5 dppf (L₅) 72:28 70
6 BINAP (L₆) 68:32 68

Data sourced from a study on the regioselective monoborylation of spirocyclobutenes. nih.gov Reaction conditions involved the spirocyclobutene, B₂pin₂, KOt-Bu, CuCl, and the specified ligand in THF. nih.gov

Beyond C-C bond formation, the ketone group of Spiro[3.5]nonan-6-one is a key site for functionalization. It can be readily reduced to the corresponding alcohol, spiro[3.5]nonan-6-ol, using standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride. This transformation introduces a hydroxyl group that can serve as a nucleophile, a leaving group after activation, or a directing group for subsequent reactions. Conversely, oxidation reactions can be employed to transform the ketone, although this typically involves ring-opening or degradation of the scaffold.

Synthesis of this compound-Linked Heterocycles and Polycyclic Systems

The spiro[3.5]nonane framework can be integrated into more complex heterocyclic and polycyclic systems. These advanced structures are of significant interest in medicinal chemistry and materials science.

A common approach involves using the ketone of this compound as a starting point for cyclization reactions. For instance, the ketone can be converted into an intermediate that participates in cycloaddition reactions. A notable example is the synthesis of spiro-triazoles through the 1,3-dipolar cycloaddition of nitrilimines with dipolarophiles containing a carbon-nitrogen double bond. psu.edu While the direct precursor was a piperidone derivative, the methodology is applicable to spirocyclic ketones like this compound after converting the ketone to a suitable benzoylhydrazone. psu.edu

Another powerful method is the transition-metal-free [3+2] annulation of azadienes with haloalcohols to produce highly functionalized spiro-oxazolidines. rsc.org This strategy offers excellent regioselectivity and proceeds under mild conditions, making it an attractive route for linking a five-membered heterocycle to the spiro core. rsc.org

The synthesis of spiro-cephalosporins provides another example of building complex systems. In this case, a cephalosporin (B10832234) derivative is reacted with catechols under microwave irradiation to generate spiro-fused products. nih.gov This highlights a strategy where the spiro[3.5]nonane moiety could be pre-functionalized to participate in similar cyclization reactions to create novel antibiotic analogues. nih.gov

Furthermore, the construction of polycyclic systems has been demonstrated through the synthesis of spirocyclic oxetane-fused benzimidazoles. mdpi.com This process involves an oxidative cyclization of an o-cycloalkylaminoacetanilide, where the cycloamino substituent is a spiro-heterocycle like 2-oxa-7-azaspiro[3.5]nonane. mdpi.com This showcases how a modified spiro[3.5]nonane core can be a key component in forming intricate, fused ring systems.

Table 2: Synthesis of Spiro-Cephalosporins via Spiro-Cyclisation

Entry Catechol Derivative Product Diastereomeric Ratio (dr) Yield (%)
1 Pyrocatechol Spiro-cephalosporin 5 Single diastereomer 40
2 Coumarin 7 Spiro-fused coumarin 14:1 55
3 Coumarin 8 Spiro-fused coumarin 9:1 62
4 Flavonoid 9 Spiro-fused flavonoid 12:1 48

Data adapted from a study on the synthesis of spirocyclic cephalosporin analogues. nih.gov Reactions were conducted with cephalosporin 4 and the respective catechol derivative in the presence of K₂CO₃ in DMF under microwave irradiation. nih.gov

Development of Spiro[3.5]nonane-Based Bioisosteric Fragments

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The rigid, three-dimensional nature of the spiro[3.5]nonane scaffold makes it an excellent candidate for creating novel bioisosteres to improve the pharmacological properties of drug molecules.

Spiro[3.5]nonane derivatives have been explored as rigid frameworks for various therapeutic targets. For example, heteroatom-containing spiro[3.5]nonanes have been proposed as valuable alternatives to more common heterocyclic rings in drug design. 2-Oxa-7-azaspiro[3.5]nonane was identified as a promising structural alternative to morpholine, a ubiquitous fragment in medicinal chemistry. mdpi.com This substitution can alter properties like solubility, metabolic stability, and receptor binding affinity.

In a specific application, a structure-based drug design approach led to the development of novel spiro compounds as potent and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL). acs.org Here, a spirocyclobutane-lactam was successfully designed as a bioisostere of a 3-oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.oxazin-6-yl moiety. acs.org This transformation resulted in compounds with improved lipophilic ligand efficiency (LLE), a key parameter in drug discovery. acs.org

Furthermore, diazaspiro[3.5]nonane cores are related scaffolds used to develop orthosteric fragments for G-protein-coupled receptors (GPCRs). By implementing weakly potent orthosteric fragments based on diazaspirocycles, researchers have been able to minimize drug promiscuity and reduce off-target interactions, a significant challenge in the development of selective ligands. nih.gov These examples underscore the strategic importance of the spiro[3.5]nonane skeleton and its derivatives in generating novel bioisosteric fragments for modern drug discovery.

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
Bis(pinacolato)diboron (B₂pin₂)
Xantphos
Sodium borohydride
Lithium aluminum hydride
Spiro[3.5]nonan-6-ol
Pyrocatechol
2-Oxa-7-azaspiro[3.5]nonane
Morpholine
3-Oxo-3,4-dihydro-2H-benzo[b] Current time information in Bangalore, IN.oxazin-6-yl
dppe
dppb
dppp
dppf
BINAP
Cephalosporin
Catechol
Nitrilimine
Benzoylhydrazone
Azadiene
Haloalcohol
o-Cycloalkylaminoacetanilide

Spectroscopic and Structural Characterization of Spiro 3.5 Nonan 6 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Spiro[3.5]nonane derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the confirmation of the spirocyclic core and the identification of substituent groups.

In ¹H NMR spectra of Spiro[3.5]nonane derivatives, the protons on the cyclobutane (B1203170) and cyclohexane (B81311) rings exhibit characteristic chemical shifts and coupling patterns that confirm the spirocyclic junction. The rigidity of the spiro system often leads to complex splitting patterns, and the chemical shifts are influenced by the nature and position of substituents. For instance, in derivatives of Spiro[3.5]nonan-1-ol, the hydroxyl group typically appears as a broad peak around 1.5 ppm jst.go.jp. The analysis of coupling constants (J-values) can provide valuable information about the dihedral angles between adjacent protons, aiding in the determination of the relative stereochemistry.

¹³C NMR spectroscopy is equally crucial for mapping the carbon framework. The spiro carbon, being a quaternary center, shows a distinctive chemical shift. The carbonyl carbon in ketone derivatives, such as in 7,7-Dimethylspiro[3.5]nonan-1-one, is readily identifiable by its downfield chemical shift Current time information in Bangalore, IN.. The chemical shifts of the other carbons in the rings provide further confirmation of the structure and the presence of any substituents. In some cases, computational methods like Density Functional Theory (DFT) are employed to predict ¹³C NMR chemical shifts, which can then be compared with experimental data to aid in the assignment of complex spectra chemshuttle.comnih.gov. Furthermore, variable-temperature NMR studies can be utilized to investigate the conformational dynamics of the flexible cyclohexane ring, such as chair-boat interconversions chemshuttle.combldpharm.com.

Detailed analysis of various Spiro[3.5]nonane derivatives has yielded extensive NMR data. For example, a study on the synthesis of a model compound for Cryptolaevilactones, which possess a spiro[3.5]nonane skeleton, provided comprehensive ¹H and ¹³C NMR data for several complex intermediates jst.go.jp.

Interactive Table: ¹³C NMR Data for Selected Spiro[3.5]nonane Derivatives

Compound NameKey Functional GroupsNotable ¹³C NMR Chemical Shifts (δ, ppm)Reference
1-{(1R,2S)-2-[1-(methoxymethoxy)ethyl]-7,7-dimethylspiro[3.5]nonan-1-yl}-2-phenylethan-1-oneKetone, Ether, Dimethyl206.7, 206.5 (C=O), 95.0, 94.9 (O-C-O), 51.3, 51.2 (Spiro C) Current time information in Bangalore, IN.
7,7-Dimethylspiro[3.5]nonan-1-oneKetone, DimethylData for a derivative is available: 1-{(1R,2S)-2-[1-(methoxymethoxy)ethyl]-7,7-dimethylspiro[3.5]nonan-1-yl}-2-phenylethan-1-one shows carbonyl signals at 206.7 and 206.5 ppm. Current time information in Bangalore, IN.
Spiro[3.5]nonan-2-oneKetoneProtons on the cyclohexane and cyclobutane rings show characteristic signals between δ 1.44-1.92 ppm in ¹H NMR. chemshuttle.com
Spiro[3.5]nonan-1-olAlcoholThe hydroxyl group proton appears as a broad peak around 1.5 ppm in ¹H NMR. jst.go.jp

Interactive Table: ¹H NMR Data for a Spiro[3.5]nonane Derivative

CompoundSolvent¹H NMR Data (δ, ppm, multiplicity, J in Hz)
4,4-Dimethyl-1-[1-(phenylthio)cyclopropyl]cyclohexan-1-olCDCl₃7.40–7.45 (m, 2H), 7.22–7.28 (m, 2H), 7.11–7.15 (m, 1H), 1.67 (dt, J = 3.6, 14.4 Hz, 2H), 1.62 (s, 1H), 1.48–1.55 (m, 4H), 1.23 (dd, J = 5.4, 6.6 Hz, 2H), 1.17–1.22 (m, 2H), 0.94 (dd, J = 5.4, 6.4 Hz, 2H), 0.91 (s, 3H), 0.84 (s, 3H)

This data is for a precursor to 7,7-Dimethylspiro[3.5]nonan-1-one. Current time information in Bangalore, IN.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of crystalline compounds, including the absolute stereochemistry and conformational details of Spiro[3.5]nonane derivatives. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsion angles, offering a complete picture of the molecule's geometry.

For chiral Spiro[3.5]nonane derivatives, X-ray crystallography is invaluable for assigning the absolute configuration of stereocenters. This is particularly important in medicinal chemistry, where the biological activity of a compound is often dependent on its specific stereoisomer. For instance, the absolute stereochemistry of potent spirocyclic inhibitors of the SARS-CoV-2 3C-like protease was elucidated using X-ray crystallography, revealing the structural determinants for their binding and mechanism of action nih.gov.

The conformational analysis of the cyclobutane and cyclohexane rings within the spiro[3.5]nonane framework is another key application of X-ray crystallography. The cyclohexane ring typically adopts a chair conformation to minimize steric strain, but the presence of the spiro-fused cyclobutane ring can introduce distortions. X-ray data can reveal the extent of puckering in the cyclobutane ring and any deviations from an ideal chair conformation in the cyclohexane ring . In a study of spirocyclic oxetane-fused benzimidazoles derived from 2-oxa-7-azaspiro[3.5]nonane, X-ray crystal structures provided definitive proof of the newly formed tetracyclic system.

While a crystal structure for the parent Spiro[3.5]nonan-6-one is not readily found in the literature, the analysis of its derivatives provides significant insight into the structural possibilities of this spirocyclic system.

Interactive Table: Crystallographic Data for a Spiro[3.5]nonane Derivative

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole]MonoclinicC2/cThe structure confirms the fusion of the spirocyclic oxetane (B1205548) motif onto the benzimidazole (B57391) ring system.
7c, 8c, 9c, 10c, and 11c (6-Azaspiro [3.5]-derived inhibitors) in complex with SARS-CoV-2 3CLpro--Well-defined electron density for the inhibitors, revealing the binding mode and interactions with the protein active site. nih.gov

Mass Spectrometry Techniques in the Analysis of Spiro[3.5]nonane Compounds

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For Spiro[3.5]nonane and its derivatives, both low-resolution and high-resolution mass spectrometry, often coupled with gas chromatography (GC-MS), are routinely employed.

High-resolution mass spectrometry (HRMS) is particularly useful for providing the exact mass of a molecule, which allows for the determination of its elemental formula. This is a critical step in confirming the identity of a newly synthesized compound. For example, HRMS was used to confirm the elemental composition of various intermediates in the synthesis of a complex spiro[3.5]nonane-containing natural product Current time information in Bangalore, IN..

Electron ionization (EI) is a common ionization technique used in GC-MS. The resulting mass spectra show the molecular ion peak (M⁺·), which corresponds to the molecular weight of the compound, and a series of fragment ions. The fragmentation patterns are often characteristic of the compound's structure. For spiro compounds, fragmentation often involves cleavage of the bonds at the spirocyclic center due to the inherent ring strain. The analysis of these fragmentation pathways can help to piece together the structure of the molecule. While specific fragmentation data for this compound is scarce, GC-MS data for related isomers like trans-5-methylspiro[3.5]nonan-1-one shows characteristic peaks that can be used for identification.

Interactive Table: Mass Spectrometry Data for Selected Spiro[3.5]nonane Derivatives

Compound NameIonization MethodKey m/z values (Fragment Ions)Reference
trans-5-Methylspiro[3.5]nonan-1-oneGC-MSTop Peak: 81, 2nd Highest: 67, 3rd Highest: 95
Spiro[3.5]nonan-1-olGC-MS-
1-{(1R,2S)-2-[1-(methoxymethoxy)ethyl]-7,7-dimethylspiro[3.5]nonan-1-yl}-2-phenylethan-1-oneHRMS-FAB[M + H]⁺ Calcd: 359.2586; Found: 359.2588 Current time information in Bangalore, IN.

Advanced Applications of Spiro 3.5 Nonan 6 One As a Building Block in Complex Organic Synthesis

Utility in the Construction of Diverse Molecular Architectures

The synthetic utility of Spiro[3.5]nonan-6-one is primarily anchored in the reactivity of its ketone group. This functional group acts as a versatile handle for a wide array of chemical transformations, allowing for the introduction of new ring systems and functional groups. This versatility facilitates the construction of more complex spirocyclic and polycyclic frameworks.

Key transformations starting from the ketone moiety include reactions such as Wittig olefination, Grignard reactions, and various condensation reactions. For instance, condensation with substituted anilines followed by cyclization with thioglycolic acid can yield spiro-thiazolidinone derivatives, a common motif in medicinal chemistry. beilstein-journals.org Similarly, multicomponent reactions can be employed to generate novel spiro-heterocyclic systems. The rigid spiro core of this compound ensures that any new structures formed will have a predictable spatial arrangement, a crucial aspect in the design of molecules with specific biological activities.

The table below outlines several potential synthetic pathways that leverage this compound to generate diverse molecular structures.

Transformation TypeReagents & ConditionsResulting ArchitectureSignificance
Wittig Olefination Phosphonium ylide (e.g., Ph₃P=CH₂) in an appropriate solventExocyclic alkene appended to the cyclohexane (B81311) ringIntroduces a site for further functionalization like epoxidation or polymerization.
Grignard Reaction Organomagnesium halide (e.g., MeMgBr) followed by acidic workupTertiary alcohol at the 6-positionCreates a new stereocenter and a hydroxyl group for further reactions.
Knoevenagel Condensation Active methylene (B1212753) compound (e.g., malononitrile) with a base catalystα,β-Unsaturated dinitrileForms a new carbon-carbon bond and an electron-deficient double bond for Michael additions.
Pfitzinger Reaction Isatin and a baseSpiro-quinoline carboxylic acid derivativeConstructs a complex heterocyclic system with potential pharmacological applications.
Gewald Reaction α-cyano ester, elemental sulfur, and a baseSpiro-aminothiophene derivativeProvides access to highly substituted thiophene (B33073) rings fused in a spirocyclic manner.

Role as a Scaffold in Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to create libraries of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govmdpi.com Spirocyclic systems are particularly attractive scaffolds for DOS because their inherent three-dimensionality allows for the exploration of a wider region of chemical space compared to flat aromatic structures. nih.gov this compound is an excellent starting scaffold for DOS due to its conformational rigidity and sp³-rich character. nih.govmskcc.org

The synthesis strategy begins with the spirocyclic core, and subsequent steps introduce diversity at various points. The ketone group of this compound is the primary point for initial diversification. A library of compounds can be rapidly generated by subjecting the ketone to a range of different reaction partners. Further complexity and diversity can be achieved through subsequent reactions on the newly introduced functional groups. This approach allows for the systematic generation of a multitude of distinct molecular frameworks from a single, common starting material. nih.gov

A hypothetical DOS workflow starting from this compound is presented below.

StageReaction ApproachPoint of DiversificationPotential Molecular Outcomes
Stage 1: Initial Diversification Parallel reactions on the ketone functional groupThe carbonyl carbon (C6)A library of alcohols, alkenes, imines, and other simple derivatives.
Stage 2: Scaffold Elaboration Multicomponent reactions or cyclization cascadesThe newly formed functional groups from Stage 1Diverse heterocyclic systems fused at the 6-position (e.g., spiro-oxindoles, spiro-hydantoins).
Stage 3: Functional Group Interconversion Further modification of the newly formed scaffoldsPeripheral functional groups on the new ring systemsIntroduction of varied substituents to fine-tune properties like solubility and biological activity.

Contribution to the Development of Spirocyclic Systems with Defined Three-Dimensional Geometries

The defining feature of any spirocycle is the single atom that connects two rings, forcing them into distinct, often perpendicular, spatial orientations. This structural constraint is central to the utility of this compound in creating molecules with precise three-dimensional geometries. nih.govnih.gov The spiro carbon atom in this compound fixes the relative positions of the cyclobutane (B1203170) and cyclohexane rings, resulting in a rigid molecular scaffold.

This rigidity is highly advantageous in medicinal chemistry and materials science. In drug design, a rigid scaffold helps to minimize the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov The well-defined 3D structure allows substituents to be placed along specific vectors in space, enabling the precise design of pharmacophores that can interact optimally with receptor binding sites or enzyme active sites. nih.gov The development of stereocontrolled synthesis methods for spirocycles is crucial for accessing specific stereoisomers, as different spatial arrangements can lead to vastly different biological activities. nih.govresearchgate.net

The key geometric properties of the this compound scaffold and their implications are summarized in the following table.

Geometric PropertyDescriptionImplication in Synthesis and Application
Spiro Center A quaternary sp³-hybridized carbon atom linking the two rings.Induces a fixed, non-planar conformation, forcing substituents into defined axial or equatorial-like positions.
Orthogonal Ring Placement The planes of the cyclobutane and cyclohexane rings are approximately perpendicular.Provides a scaffold that projects functional groups in multiple directions, exploring three-dimensional space.
Conformational Rigidity The fused nature of the rings restricts bond rotation and ring flipping.Reduces the number of accessible conformations, which is beneficial for designing selective ligands for biological targets.
sp³-Rich Core The majority of carbon atoms are sp³-hybridized.Leads to more complex, three-dimensional structures that better mimic natural products compared to flat, sp²-rich aromatic systems.

Conclusion and Future Research Directions

Summary of Key Discoveries in Spiro[3.5]nonan-6-one Synthesis and Reactivity

While specific research literature detailing the synthesis and reactivity of this compound is not extensively documented, its structural motifs are present in a variety of more complex molecules. The synthesis of the closely related Spiro[3.5]nonane-6,8-dione has been reported on a pilot plant scale, offering insights into potential synthetic pathways. This process involved a two-step sequence beginning with the epoxidation of spiro[3.5]non-7-en-6-one, followed by a palladium-catalyzed rearrangement to yield the dione (B5365651) acs.org. Such methodologies suggest that the synthesis of this compound could likely be achieved through modifications of existing precursors within the spiro[3.5]nonane class.

The reactivity of this compound is dictated by the presence of the ketone functional group and the spirocyclic core. The ketone allows for a range of classical carbonyl reactions, including reduction to the corresponding alcohol, nucleophilic additions, and alpha-functionalization. The rigid, three-dimensional nature of the spiro[3.5]nonane skeleton can impart significant stereoselectivity in these reactions, a feature that is highly valuable in the synthesis of complex chiral molecules.

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the fields of agrochemicals and pharmaceuticals chemshuttle.com. The spirocyclic scaffold provides a unique structural framework that can be exploited to fine-tune the biological activity and physical properties of a target molecule.

Emerging Methodologies and Research Trends for Spiro[3.5]nonane Systems

The broader class of spiro[3.5]nonane systems is the subject of ongoing research, with several emerging methodologies for their synthesis. These methods often focus on the efficient and stereoselective construction of the spirocyclic core.

One prominent trend is the use of multi-component reactions , which allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step. Microwave-assisted multi-component reactions have been highlighted as a green and efficient method for the synthesis of various spiro heterocyclic compounds nih.govunimi.it. These approaches offer advantages in terms of reduced reaction times, increased yields, and lower environmental impact.

Catalysis , particularly asymmetric catalysis, is another key area of development. The design and synthesis of novel chiral spiro ligands are crucial for the enantioselective synthesis of spiro compounds jlu.edu.cn. These ligands, often incorporating spiro[4.4]nonane or spirobiindane skeletons, have been successfully applied in asymmetric hydrogenations and carbon-carbon bond-forming reactions jlu.edu.cn. The development of chiral catalysts for the synthesis of spiro[3.5]nonane derivatives remains an active area of research.

Furthermore, the synthesis of spiro heterocyclic steroids has demonstrated the utility of incorporating the spiro[3.5]nonane motif into biologically relevant scaffolds beilstein-journals.orgnih.gov. These hybrid molecules often exhibit altered pharmacological and pharmacokinetic properties compared to their non-spirocyclic counterparts beilstein-journals.orgnih.gov. Methodologies for the preparation of these complex structures include cycloaddition reactions and the functionalization of steroidal precursors beilstein-journals.orgnih.gov.

The table below summarizes some of the emerging synthetic methodologies applicable to spiro[3.5]nonane systems.

MethodologyDescriptionKey AdvantagesRelevant Compound Classes
Multi-component Reactions Combining three or more reactants in a single synthetic operation to form a complex product.High atom economy, operational simplicity, rapid access to molecular diversity.Spiro heterocycles
Asymmetric Catalysis The use of chiral catalysts to control the stereochemical outcome of a reaction.Access to enantiomerically pure compounds, crucial for pharmaceutical applications.Chiral spiro ligands and their products
Microwave-Assisted Synthesis The use of microwave irradiation to accelerate chemical reactions.Reduced reaction times, improved yields, potential for solvent-free conditions.Spiro heterocycles
Cycloaddition Reactions The formation of a cyclic molecule from two or more unsaturated molecules.Efficient construction of cyclic and spirocyclic systems.Spiro pyrrolidines, spiro heterocyclic steroids

Future Prospects for Novel Synthetic Strategies and Applications of this compound

The future of this compound chemistry is promising, with potential advancements in both its synthesis and applications. The development of novel synthetic strategies will likely focus on improving the efficiency, selectivity, and sustainability of its production. This could involve the application of biocatalysis, flow chemistry, and the development of new catalytic systems specifically tailored for the construction of the spiro[3.5]nonane framework.

In terms of applications, this compound is poised to remain a valuable building block in several key areas:

Medicinal Chemistry : The spiro[3.5]nonane scaffold is of interest in drug discovery due to its rigid, three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets. For instance, 7-azaspiro[3.5]nonane derivatives have been investigated as GPR119 agonists for the potential treatment of diabetes nih.gov. The synthesis of novel derivatives of this compound could lead to the discovery of new therapeutic agents.

Agrochemicals : The compound has been utilized in the development of antifungal agents and herbicides chemshuttle.com. Future research may focus on creating more potent and selective agrochemicals with improved environmental profiles.

Materials Science : The use of spirocyclic compounds in the development of chiral ligands for asymmetric catalysis is a growing field jlu.edu.cn. The unique stereochemical environment provided by the spiro[3.5]nonane skeleton could be harnessed to create highly effective catalysts for a variety of chemical transformations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spiro[3.5]nonan-6-one, and what key reaction parameters influence yield?

  • Methodological Answer : The synthesis of this compound derivatives often involves Buchwald–Hartwig coupling, as demonstrated in the preparation of 8-(4-((4,4-Dimethylpiperidin-1-yl)methyl)phenyl)-2-(6-(methylamino)pyrimidin-4-yl)-2,5,8-triazathis compound . Key parameters include catalyst selection (e.g., palladium-based catalysts), reaction temperature, and solvent choice. Purification steps, such as chromatography (e.g., DCM/MeOH gradients), significantly impact yield and purity. Researchers should optimize these parameters systematically using Design of Experiments (DoE) frameworks to enhance reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) is critical for structural elucidation, particularly for resolving spirocyclic conformations. Infrared (IR) spectroscopy aids in identifying carbonyl groups (C=O stretch at ~1700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight and fragmentation patterns. Spectral interpretation requires comparison with computational models (e.g., DFT calculations) and reference databases. Contradictions in NMR data, such as unexpected splitting patterns, should be addressed through iterative analysis and validation with alternative techniques (e.g., X-ray crystallography) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound derivatives during synthesis?

  • Methodological Answer : Enantiomeric purity can be enhanced via chiral resolution techniques, such as chiral chromatography or kinetic resolution using enantioselective catalysts. Asymmetric synthesis routes, including organocatalytic or transition-metal-catalyzed cyclizations, should be explored. Researchers must monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. Computational modeling (e.g., molecular docking) can predict steric and electronic effects influencing stereoselectivity, guiding ligand design for asymmetric catalysis .

Q. What strategies resolve contradictions in NMR data interpretation for this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic conformational changes or solvent-induced shifts. Strategies include:

  • Variable-temperature NMR to probe conformational flexibility.
  • Solvent screening to identify conditions stabilizing dominant conformers.
  • Comparative analysis with computational NMR predictions (e.g., ACD/Labs or Gaussian-based simulations).
  • Cross-validation using X-ray crystallography or cryo-EM for solid-state structural insights .

Q. How can researchers design assays to evaluate the bioactivity of this compound derivatives while ensuring reproducibility?

  • Methodological Answer : Bioactivity assays should follow standardized protocols for cell viability (e.g., MTT assays), enzyme inhibition (e.g., fluorescence-based kinetics), or receptor binding (e.g., radioligand displacement). Reproducibility requires strict control of variables such as cell passage number, incubation time, and buffer composition. High-throughput platforms (e.g., automated imaging systems like SPIRO for phenotypic analysis) improve data consistency . Data should be analyzed using statistical frameworks (e.g., ANOVA with post-hoc tests) and validated across multiple biological replicates .

Q. What computational methods are most effective for predicting the physicochemical properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps), while Molecular Dynamics (MD) simulations model solvation effects and conformational stability. Software like Schrödinger Suite or Gaussian provides logP, pKa, and solubility predictions. Researchers should validate computational results with experimental data (e.g., HPLC for logD measurements) and apply machine learning models trained on spirocyclic datasets to improve accuracy .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational predictions and experimental results for this compound derivatives?

  • Methodological Answer : Discrepancies may stem from approximations in computational models (e.g., solvent effects not accounted for in DFT). Mitigation strategies include:

  • Refining computational parameters (e.g., including explicit solvent molecules in MD simulations).
  • Using hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) approaches for enzyme-binding studies.
  • Cross-referencing multiple software platforms to identify consensus predictions.
  • Experimental validation via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) for binding affinity measurements .

Ethical and Reproducibility Considerations

Q. What ethical frameworks ensure responsible reporting of this compound research, particularly in pharmacological studies?

  • Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for study design . Transparently report negative results and contradictory data to avoid publication bias. Follow CONSORT guidelines for preclinical studies, including detailed descriptions of animal welfare protocols and statistical power calculations. Open-access deposition of raw data (e.g., in Zenodo or Figshare) enhances reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.